3-(1-(Formylamino)ethyl)-9-propylcarbazole

Descripción

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Propiedades

Número CAS |

52916-25-3 |

|---|---|

Fórmula molecular |

C18H20N2O |

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

N-[1-(9-propylcarbazol-3-yl)ethyl]formamide |

InChI |

InChI=1S/C18H20N2O/c1-3-10-20-17-7-5-4-6-15(17)16-11-14(8-9-18(16)20)13(2)19-12-21/h4-9,11-13H,3,10H2,1-2H3,(H,19,21) |

Clave InChI |

JWTFBOVKHYXWPI-UHFFFAOYSA-N |

SMILES canónico |

CCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide typically involves the functionalization of carbazole at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole ring or the attached alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction can produce various alkylated carbazole compounds .

Aplicaciones Científicas De Investigación

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.

Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.

Poly(N-vinyl carbazole): Used in photocopiers and organic LEDs due to its excellent photoconductive properties.

Uniqueness

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is unique due to its specific functionalization at the 3-position of the carbazole ring, which imparts distinct chemical and physical properties. This functionalization allows for tailored interactions with various molecular targets, making it a versatile compound for diverse applications .

Actividad Biológica

3-(1-(Formylamino)ethyl)-9-propylcarbazole is a compound belonging to the carbazole family, which has garnered attention for its potential biological activities. Carbazole derivatives have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, outlining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

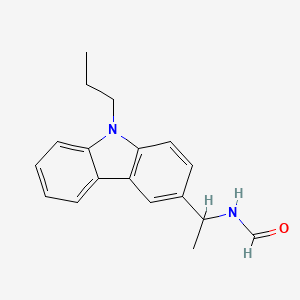

The chemical structure of this compound can be represented as follows:

This structure features a carbazole core substituted with a formylamino group, which is critical for its biological interactions.

Research indicates that carbazole derivatives can exhibit biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many carbazole derivatives act as inhibitors of various enzymes. For instance, molecular docking studies have shown that certain derivatives bind effectively to targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer progression and angiogenesis .

- Antioxidant Activity : The presence of the carbazole moiety contributes to antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Interaction with Cellular Pathways : Compounds like this compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Key parameters include:

- Absorption : The compound's ability to cross biological membranes is influenced by its lipophilicity.

- Distribution : Studies suggest that carbazole derivatives can penetrate the blood-brain barrier, making them potential candidates for neurological applications .

- Metabolism and Excretion : Investigations into metabolic pathways are necessary to understand how the compound is processed in the body and its elimination half-life.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

| Normal Cells (W-38) | N/A | N/A |

These results indicate that the compound exhibits potent cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .

Molecular Docking Studies

Molecular docking analyses reveal that this compound binds effectively to multiple targets, including VEGFR-2. The binding affinity scores suggest strong interactions with critical amino acid residues involved in enzymatic activity.

Case Studies

Recent research highlighted the antiangiogenic properties of carbazole derivatives, including our compound of interest. For instance, a study demonstrated that specific modifications on the carbazole scaffold could enhance binding affinity and inhibitory potency against VEGFR-2, suggesting a pathway for developing more effective anti-cancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.